
Clemastine
Descripción general
Descripción
La clemastina es un antagonista de la histamina H1 de primera generación, comúnmente conocido por sus propiedades antihistamínicas. Se utiliza para aliviar los síntomas asociados con la rinitis alérgica, como estornudos, secreción nasal y picazón en los ojos. La clemastina también tiene propiedades anticolinérgicas, que contribuyen a sus efectos de secado y efectos secundarios sedantes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de fumarato de clemastina implica varios pasos:
Material de partida: Las N-metil-2-(2-etoxi)pirrolidinas se someten a una sustitución de cloración para formar N-metil-2-(2-cloroetil)pirrolidinas.
Reacción con alcohol: Las N-metil-2-(2-cloroetil)pirrolidinas reaccionan con alcohol 1-(4-clorofenil)-1-feniletil en presencia de sodamida para producir clemastina racémica.
Formación de succinato de clemastina: La clemastina racémica luego se hace reaccionar con ácido succínico para formar succinato de clemastina.
Purificación: El succinato de clemastina se divide en acetona y agua con ácido L-(+)-tartárico, seguido de la adición de ácido fumárico para obtener el producto crudo de fumarato de clemastina.
Recristalización: El producto crudo se recristaliza utilizando una solución acuosa de acetona para obtener fumarato de clemastina puro
Métodos de producción industrial: La producción industrial de clemastina sigue rutas sintéticas similares, pero a mayor escala, asegurando alta pureza y rendimiento a través de condiciones de reacción optimizadas y técnicas de purificación.
Tipos de reacciones:
Reacciones de sustitución: La clemastina se somete a reacciones de sustitución durante su síntesis, particularmente la sustitución de cloración.
Oxidación y reducción: Si bien las reacciones específicas de oxidación y reducción de la clemastina no se destacan comúnmente, su estructura permite posibles modificaciones a través de estas reacciones.
Reactivos y condiciones comunes:
Agentes de cloración: Se utilizan en el paso inicial de sustitución.
Sodamida: Facilita la reacción entre N-metil-2-(2-cloroetil)pirrolidinas y alcohol 1-(4-clorofenil)-1-feniletil.
Ácidos: El ácido succínico y el ácido fumárico se utilizan en la formación y purificación del fumarato de clemastina
Productos principales:
Fumarato de clemastina: El producto principal obtenido a través de la ruta sintética descrita.
Aplicaciones Científicas De Investigación
Neurological Disorders
Clemastine has emerged as a promising therapeutic agent in various neurological disorders, particularly in the context of myelin repair and neuroprotection.
Remyelination in Multiple Sclerosis
Multiple sclerosis (MS) is characterized by the immune-mediated destruction of myelin sheaths surrounding nerve fibers. This compound has shown efficacy in stimulating the differentiation of oligodendrocyte precursor cells, which are crucial for myelin repair.
- Clinical Trials : A notable study conducted by researchers at the University of California, San Francisco, demonstrated that this compound treatment led to modest increases in myelin water content in MS patients, indicating potential myelin repair . The trial results were published in The Lancet, marking a significant step forward in the search for effective MS treatments .
- Mechanism of Action : this compound promotes oligodendrocyte differentiation and maturation while inhibiting microglia-induced neuroinflammation, thereby protecting neurons from apoptosis .
Protection Against Neurodegeneration
This compound's neuroprotective effects have been observed in animal models of neurodegenerative diseases:
- Alzheimer's Disease : Studies indicate that this compound can reduce amyloid-beta deposition and improve cognitive functions in Alzheimer's disease models by enhancing myelin renewal rather than altering amyloid-beta levels directly .
- Hypoxic Injury : In models of neonatal hypoxic injury, this compound has been shown to enhance oligodendrocyte differentiation and facilitate cognitive recovery post-injury .
Chagas Disease Treatment
This compound is also being explored as part of combination therapies for Chagas disease, caused by the parasite Trypanosoma cruzi.
- Efficacy : Research indicates that this compound exhibits growth inhibitory activity against Trypanosoma cruzi with an effective concentration causing 50% inhibition (EC50) of 0.4 µM . Its potential use in combination with other FDA-approved drugs has shown synergistic effects, making it a candidate for repurposing in Chagas disease treatment .
Data Tables
The following tables summarize key findings related to the applications of this compound:
Clinical Trial on Multiple Sclerosis
A double-blind randomized controlled trial (ReBUILD) assessed this compound's effectiveness in MS patients with chronic demyelinating optic neuropathy. The trial indicated that this compound could potentially facilitate myelin repair even after prolonged damage, highlighting its therapeutic promise .
Animal Studies on Neuroprotection
In various animal models, this compound has demonstrated protective effects against neurodegeneration:
- In aged APP/PS1 mice, chronic treatment with this compound reduced amyloid-beta deposition and improved memory performance .
- Studies involving spinal cord injury models showed that this compound treatment preserved myelin integrity and improved functional recovery without suppressing immune responses .
Mecanismo De Acción
La clemastina actúa como un antagonista selectivo de la histamina H1. Al unirse al receptor de histamina H1, bloquea la acción de la histamina endógena, lo que lleva a un alivio temporal de los síntomas como estornudos, picazón y secreción nasal. La clemastina también exhibe efectos anticolinérgicos, que contribuyen a sus propiedades de secado y sedación .
Compuestos similares:
Difenhidramina: Otro antihistamínico de primera generación con efectos sedantes y anticolinérgicos similares.
Clorfeniramina: También un antihistamínico de primera generación, pero con menos efectos sedantes en comparación con la clemastina.
Loratadina: Un antihistamínico de segunda generación con menos efectos sedantes.
Singularidad de la clemastina:
Comparación Con Compuestos Similares
Diphenhydramine: Another first-generation antihistamine with similar sedative and anticholinergic effects.
Chlorpheniramine: Also a first-generation antihistamine, but with less sedative effects compared to clemastine.
Loratadine: A second-generation antihistamine with fewer sedative effects.
Uniqueness of this compound:
Actividad Biológica
Clemastine fumarate, a first-generation H1-antihistamine, is primarily utilized for alleviating allergic symptoms. However, recent research has unveiled its significant biological activities beyond antihistamine effects, particularly in the context of neuroprotection and myelin repair. This article explores the multifaceted biological activities of this compound, focusing on its therapeutic potential in neurological disorders, mechanisms of action, and relevant case studies.
This compound exerts its biological effects through several mechanisms:
- Oligodendrocyte Precursor Cell (OPC) Differentiation : this compound has been shown to induce the differentiation of OPCs into mature oligodendrocytes, thereby promoting myelination. This effect is particularly beneficial in demyelinating conditions such as multiple sclerosis (MS) and other neurodegenerative diseases .
- Neuroinflammation Modulation : The compound also plays a role in inhibiting microglial activation and reducing neuroinflammation, which is crucial for neuroprotection . It has been observed to hinder pathways associated with oxidative stress and inflammation, including the p38 MAPK/NLRP3 signaling pathway .
- Cell Death Mechanisms : Recent studies indicate that this compound can induce pyroptotic cell death in macrophages when combined with extracellular ATP, suggesting a complex interplay between its therapeutic effects and inflammatory processes .
Myelin Repair in Multiple Sclerosis
A pivotal study highlighted this compound's role in promoting myelin repair in patients with MS. In a phase 2 clinical trial, participants treated with this compound exhibited increased myelin water fraction, indicating enhanced myelination even after discontinuation of the drug . This suggests that this compound may have lasting effects on myelin integrity.
Oligodendrocyte Differentiation in Hypoxic Injury
This compound demonstrated significant efficacy in a murine model of neonatal hypoxic injury. The treatment resulted in enhanced differentiation of OPCs and improved functional recovery following global hypoxia. A notable case involved an adult patient recovering from delayed post-hypoxic leukoencephalopathy (DPHL) after treatment with this compound, reinforcing its potential therapeutic benefits in similar conditions .
Table 1: Summary of this compound's Biological Activities
Table 2: Key Findings from Recent Studies on this compound
Study Focus | Findings | Year |
---|---|---|
MS Clinical Trial | Increased myelin water fraction post-treatment | 2023 |
Hypoxic Injury Model | Enhanced OPC differentiation and functional recovery | 2018 |
Glioblastoma Cell Stemness | Suppressed tumor cell proliferation and altered cell morphology | 2023 |
Propiedades
IUPAC Name |
(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNUSGIPVFPVBX-NHCUHLMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022832 | |
Record name | Clemastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clemastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (hydrogen fumarate formulation), 4.05e-04 g/L | |
Record name | Clemastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clemastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Clemastine is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |
Record name | Clemastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
15686-51-8 | |
Record name | Clemastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15686-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clemastine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clemastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clemastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLEMASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QN29S1ID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Clemastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C (hydrogen fumarate formulation) | |
Record name | Clemastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clemastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.